molecular formula C15H18O B14477536 5,5-Dimethyl-3-(4-methylphenyl)cyclohex-2-en-1-one CAS No. 72036-52-3

5,5-Dimethyl-3-(4-methylphenyl)cyclohex-2-en-1-one

Cat. No.: B14477536
CAS No.: 72036-52-3
M. Wt: 214.30 g/mol
InChI Key: VBVILNYBMHFOQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Dimethyl-3-(4-methylphenyl)cyclohex-2-en-1-one is an organic compound with the molecular formula C15H18O It is a derivative of cyclohexenone, featuring a cyclohexene ring substituted with a 4-methylphenyl group and two methyl groups at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-3-(4-methylphenyl)cyclohex-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzaldehyde with 2,2-dimethyl-1,3-cyclohexanedione in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds via an aldol condensation followed by dehydration to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-3-(4-methylphenyl)cyclohex-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the cyclohexene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of this compound-4-carboxylic acid.

    Reduction: Formation of 5,5-dimethyl-3-(4-methylphenyl)cyclohexan-1-ol.

    Substitution: Formation of 5,5-dimethyl-3-(4-bromomethylphenyl)cyclohex-2-en-1-one.

Scientific Research Applications

5,5-Dimethyl-3-(4-methylphenyl)cyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for drug development.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-3-(4-methylphenyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexenone: A simpler analog with a similar cyclohexene ring structure but without the 4-methylphenyl and additional methyl groups.

    3,5,5-Trimethyl-2-cyclohexen-1-one: Another analog with three methyl groups on the cyclohexene ring.

    4-(3-Oxobutyl)-3,5,5-trimethyl-2-cyclohexen-1-one: A compound with a similar cyclohexene ring and additional functional groups.

Uniqueness

5,5-Dimethyl-3-(4-methylphenyl)cyclohex-2-en-1-one is unique due to the presence of both the 4-methylphenyl group and the two methyl groups at the 5-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

72036-52-3

Molecular Formula

C15H18O

Molecular Weight

214.30 g/mol

IUPAC Name

5,5-dimethyl-3-(4-methylphenyl)cyclohex-2-en-1-one

InChI

InChI=1S/C15H18O/c1-11-4-6-12(7-5-11)13-8-14(16)10-15(2,3)9-13/h4-8H,9-10H2,1-3H3

InChI Key

VBVILNYBMHFOQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)CC(C2)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.